molecular formula C30H35N3O8 B13396301 N-Fmoc-N6-Boc-L-lysine succinimido ester

N-Fmoc-N6-Boc-L-lysine succinimido ester

Cat. No.: B13396301
M. Wt: 565.6 g/mol
InChI Key: HONZVSWDWBWWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-N6-Boc-L-lysine succinimido ester is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group serve as protecting groups for the amino functionalities, while the succinimido ester facilitates the coupling reactions in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-N6-Boc-L-lysine succinimido ester typically involves multiple steps:

    Protection of the ε-amino group: The ε-amino group of L-lysine is protected using the Boc group. This is achieved by reacting L-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Protection of the α-amino group: The α-amino group is then protected using the Fmoc group. This is done by reacting the Boc-protected lysine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate.

    Activation of the carboxyl group: The carboxyl group of the Fmoc-N6-Boc-L-lysine is activated by converting it into a succinimido ester. This is achieved by reacting the Fmoc-N6-Boc-L-lysine with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors.

Types of Reactions:

    Substitution Reactions: The succinimido ester group is highly reactive and can undergo nucleophilic substitution reactions with amines to form amide bonds.

    Deprotection Reactions: The Fmoc and Boc groups can be selectively removed under specific conditions. Fmoc is typically removed using a base such as piperidine, while Boc is removed using an acid like trifluoroacetic acid (TFA).

Common Reagents and Conditions:

    Fmoc Removal: 20% piperidine in dimethylformamide (DMF).

    Boc Removal: 95% trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed:

    Amide Bonds: Formed during peptide coupling reactions.

    Free Amino Groups: Formed after deprotection of Fmoc and Boc groups.

Scientific Research Applications

N-Fmoc-N6-Boc-L-lysine succinimido ester is extensively used in:

    Peptide Synthesis: As a building block for the synthesis of complex peptides and proteins.

    Drug Development: In the synthesis of peptide-based drugs and therapeutic agents.

    Bioconjugation: For attaching peptides to other biomolecules or surfaces.

    Biological Studies: In the study of protein-protein interactions and enzyme mechanisms.

Mechanism of Action

The primary function of N-Fmoc-N6-Boc-L-lysine succinimido ester is to facilitate peptide bond formation. The succinimido ester group reacts with amino groups to form stable amide bonds, while the Fmoc and Boc groups protect the amino functionalities during the synthesis process. The protecting groups are selectively removed at different stages to allow sequential peptide elongation.

Comparison with Similar Compounds

    N-Fmoc-N6-Boc-L-lysine: Similar structure but lacks the succinimido ester group.

    N-Fmoc-N6-Alloc-L-lysine: Uses allyloxycarbonyl (Alloc) as a protecting group instead of Boc.

    N-Fmoc-N6-Z-L-lysine: Uses benzyloxycarbonyl (Z) as a protecting group instead of Boc.

Uniqueness: N-Fmoc-N6-Boc-L-lysine succinimido ester is unique due to its combination of protecting groups and the reactive succinimido ester, making it highly efficient for peptide synthesis. The presence of both Fmoc and Boc groups allows for selective deprotection, providing greater control over the synthesis process.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O8/c1-30(2,3)40-28(37)31-17-9-8-14-24(27(36)41-33-25(34)15-16-26(33)35)32-29(38)39-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,31,37)(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONZVSWDWBWWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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